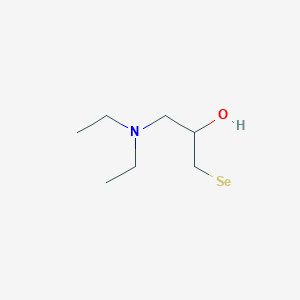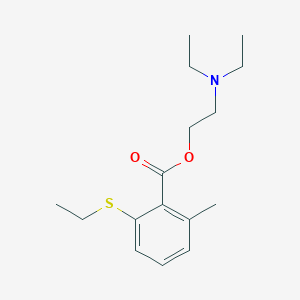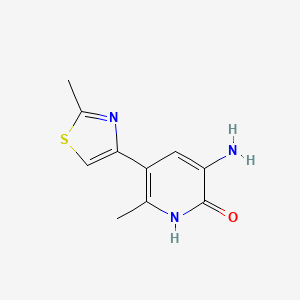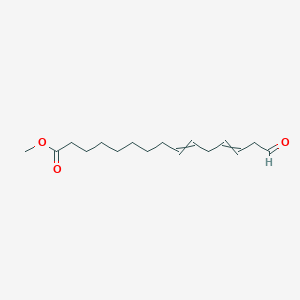![molecular formula C29H36N3O5P B14356071 N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide CAS No. 90219-05-9](/img/structure/B14356071.png)
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide is a synthetic compound that features a phosphoryl group attached to a peptide backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the phosphoryl group can influence the compound’s reactivity and interactions with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide typically involves the protection of amino acid side chains, followed by the coupling of the protected amino acids with phosphorylating agents. One common method involves the use of bis-(p-nitrobenzyl)chlorophosphate as a phosphorylating agent . The reaction conditions often require the use of organic solvents and specific temperature controls to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and phosphorylating agents under controlled conditions, ensuring high yield and purity of the final product. The use of protective groups and their subsequent removal is a critical step in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the benzyloxy groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation reactions and their effects on peptide stability.
Biology: Investigated for its potential role in modulating protein-protein interactions through phosphorylation.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts that leverage its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation sites, allowing the compound to modulate signaling pathways and enzymatic activities . This interaction can lead to changes in cellular processes, making it a valuable tool for studying phosphorylation-dependent mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide
- N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-phenylalaninamide
Uniqueness
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the phosphoryl group This combination allows it to interact with a distinct set of molecular targets and exhibit unique reactivity compared to other phosphorylated peptides
Eigenschaften
CAS-Nummer |
90219-05-9 |
|---|---|
Molekularformel |
C29H36N3O5P |
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[bis(phenylmethoxy)phosphorylamino]-4-methylpentanamide |
InChI |
InChI=1S/C29H36N3O5P/c1-22(2)18-27(29(34)31-26(28(30)33)19-23-12-6-3-7-13-23)32-38(35,36-20-24-14-8-4-9-15-24)37-21-25-16-10-5-11-17-25/h3-17,22,26-27H,18-21H2,1-2H3,(H2,30,33)(H,31,34)(H,32,35)/t26-,27-/m0/s1 |
InChI-Schlüssel |
VBKWOFBGBQSKQO-SVBPBHIXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)



![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)

![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
